2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride
CAS No.:
Cat. No.: VC20393685
Molecular Formula: C6H10ClNO4S
Molecular Weight: 227.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO4S |
|---|---|
| Molecular Weight | 227.67 g/mol |
| IUPAC Name | 2-morpholin-4-yl-2-oxoethanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H10ClNO4S/c7-13(10,11)5-6(9)8-1-3-12-4-2-8/h1-5H2 |
| Standard InChI Key | SMSGLBDELPBLSD-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=O)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-morpholin-4-yl-2-oxoethanesulfonyl chloride, reflects its core structure: a morpholine ring (C₄H₈NO) linked to a sulfonyl chloride group (–SO₂Cl) via a ketone-bridged ethylene chain. Its molecular formula, C₆H₁₀ClNO₄S, corresponds to a molecular weight of 227.67 g/mol . Key synonyms include 2-(Morpholin-4-yl)-2-oxoethane-1-sulfonyl chloride and AKOS024097382, as standardized in PubChem .
Structural Analysis
The compound’s 2D structure (Fig. 1) reveals a planar morpholine ring connected to a linear sulfonyl chloride group through a ketone (–C=O) at the β-position. Computational models predict a zwitterionic resonance structure due to the electron-withdrawing sulfonyl chloride and electron-donating morpholine groups . The 3D conformation, stabilized by intramolecular hydrogen bonding between the morpholine’s oxygen and the sulfonyl group, enhances its reactivity in electrophilic substitutions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.67 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Decomposes at >150°C | |
| Solubility | Soluble in DCM, THF, acetonitrile | |
| Stability | Hydrolyzes in aqueous media |
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves the chlorosulfonation of 2-morpholin-4-yl-2-oxoethanesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A patent by details a scalable method:
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Sulfonation: Reacting morpholine with ethylene sulfonic acid under acidic conditions yields 2-morpholin-4-yl-2-oxoethanesulfonic acid.
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Chlorination: Treating the sulfonic acid with excess SOCl₂ in dichloromethane at 0–5°C produces the sulfonyl chloride in 85–92% yield .
Alternative routes employ 2,2,2-trifluoroethanesulfonyl chloride as a chlorinating agent in tetrahydrofuran (THF), though this method is less cost-effective .
Optimization and Challenges
Key challenges include minimizing hydrolysis during chlorination and achieving high purity (>98%). Process optimizations recommend:
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Low-temperature reactions (0–10°C) to suppress side reactions.
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Anhydrous conditions with molecular sieves to sequester water .
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Inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates .
Pharmaceutical and Industrial Applications
Role in Drug Synthesis
This compound is critical for introducing sulfonamide groups into bioactive molecules. For example, in the synthesis of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]butan-2-amine, it facilitates the formation of a sulfonate leaving group, enabling nucleophilic displacement by amines . The resulting triazolopyrazines exhibit antimicrobial activity against E. coli (MIC: 5 μM) and S. aureus .
Structure-Activity Relationships (SAR)
The morpholine ring enhances water solubility and metabolic stability, while the sulfonyl chloride acts as a chemoselective handle for conjugating amines or alcohols . Chlorine’s electronegativity increases the compound’s reactivity in SN2 reactions, as evidenced by its use in synthesizing kinase inhibitors .
Table 2: Representative Pharmaceutical Targets
| Target Compound | Therapeutic Area | Role of Sulfonyl Chloride |
|---|---|---|
| Triazolopyrazine derivatives | Antibacterial agents | Leaving group for amine coupling |
| Kinase inhibitors | Oncology | Electrophilic warhead |
| MES buffer derivatives | Biochemical assays | Zwitterionic stabilization |
Recent Advances and Future Directions
Green Chemistry Approaches
Recent patents emphasize enzymatic sulfonation using Bacillus subtilis sulfotransferases to reduce reliance on SOCl₂, achieving 70–80% yield with minimal waste .
Expanding Biomedical Applications
Ongoing research explores its use in PROTACs (Proteolysis-Targeting Chimeras) for degrading oncogenic proteins. The sulfonyl chloride’s ability to crosslink cysteine residues enables targeted protein degradation .
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